rac-(3aR,6aS)-2-ethyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride, cis
Description
rac-(3aR,6aS)-2-ethyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride, cis is a bicyclic amine derivative with a pyrrolo[3,4-c]pyrrole scaffold. The compound features a cis stereochemical configuration at the 3a and 6a positions, with an ethyl substituent at the 2-position and two hydrochloride counterions enhancing solubility . This structure is pivotal in medicinal chemistry due to its ability to act as a versatile intermediate for synthesizing retinol-binding protein 4 (RBP4) antagonists and other bioactive molecules .
Properties
CAS No. |
2694063-01-7 |
|---|---|
Molecular Formula |
C8H18Cl2N2 |
Molecular Weight |
213.15 g/mol |
IUPAC Name |
(3aR,6aS)-5-ethyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole;dihydrochloride |
InChI |
InChI=1S/C8H16N2.2ClH/c1-2-10-5-7-3-9-4-8(7)6-10;;/h7-9H,2-6H2,1H3;2*1H/t7-,8+;; |
InChI Key |
WURMDJCEPRMOEC-QFHMQQKOSA-N |
Isomeric SMILES |
CCN1C[C@H]2CNC[C@H]2C1.Cl.Cl |
Canonical SMILES |
CCN1CC2CNCC2C1.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3aR,6aS)-2-ethyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride, cis typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process. For example, the use of palladium catalysts in the presence of hydrogen gas can be employed to achieve the desired cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: rac-(3aR,6aS)-2-ethyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride, cis can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
rac-(3aR,6aS)-2-ethyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride, cis has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(3aR,6aS)-2-ethyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride, cis involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways. For example, the compound may bind to enzymes or receptors, altering their activity and thereby influencing cellular processes.
Comparison with Similar Compounds
Structural and Stereochemical Variations
The table below highlights key structural differences among analogous pyrrolo[3,4-c]pyrrole derivatives:
Physicochemical Properties
- Solubility : The dihydrochloride salt form of the target compound enhances aqueous solubility compared to free bases like (3aR,6aS)-5-methyl-octahydropyrrolo[3,4-b]pyrrole .
- Stability: Thieno-substituted derivatives (e.g., ) exhibit greater thermal stability due to aromatic ring rigidity, whereas ethyl-substituted analogs may prioritize metabolic flexibility .
Pharmacological Relevance
- RBP4 Antagonism : The target compound’s ethyl group optimizes hydrophobic interactions in RBP4 binding pockets, outperforming methyl-substituted analogs in preclinical assays .
- Kinase Inhibition : Chloropyridazinyl variants () demonstrate enhanced selectivity for tyrosine kinases, a trait absent in simpler ethyl or methyl derivatives.
Key Research Findings
Substituent Impact : Ethyl groups balance lipophilicity and steric hindrance, making the target compound superior to bulkier benzyl derivatives in crossing the blood-brain barrier .
Stereochemical Specificity : The cis configuration (3aR,6aS) is critical for binding to chiral targets like RBP4, as demonstrated by reduced activity in racemic mixtures .
Salt Forms : Dihydrochloride salts (e.g., target compound) improve bioavailability over free bases, a trend validated in pharmacokinetic studies .
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